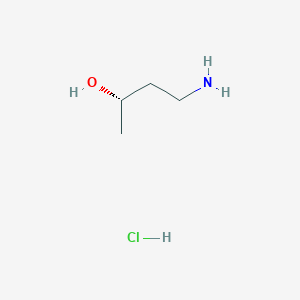![molecular formula C10H8N2O3 B1280066 2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid CAS No. 57073-56-0](/img/structure/B1280066.png)
2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family This compound is characterized by its fused ring structure, which includes a pyridine ring and a pyrimidine ring
Mecanismo De Acción
Target of Action
The primary target of 2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid is the HIV-1 integrase (IN) . This enzyme plays a crucial role in the life cycle of the HIV-1 virus, making it an attractive target for antiretroviral therapies .
Mode of Action
The compound interacts with the active site of the HIV-1 integrase. The keto oxygen atom at the C-4 position and the nitrogen atom of the thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion . This interaction inhibits the activity of the integrase, thereby preventing the integration of the viral genome into the host cell’s DNA .
Biochemical Pathways
The inhibition of the HIV-1 integrase disrupts the viral replication cycle. Specifically, it prevents the integration step, which is necessary for the virus to replicate its genetic material and produce new virus particles . This disruption of the viral life cycle results in a decrease in viral load and a slowdown in the progression of the disease .
Result of Action
The primary result of the action of this compound is the inhibition of HIV-1 replication. In vitro studies have shown that compounds in this series display moderate inhibitory properties against the HIV-1 virus . This leads to a decrease in viral load, potentially slowing the progression of the disease .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 2-aminopyridine with ethyl acetoacetate under acidic conditions to form the intermediate 2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine. This intermediate is then further reacted with appropriate reagents to introduce the carboxylic acid group at the 9-position .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the ring structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce alkyl, aryl, or other functional groups .
Aplicaciones Científicas De Investigación
2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Comparación Con Compuestos Similares
2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid can be compared with other similar compounds in the pyrido[1,2-a]pyrimidine family. Similar compounds include:
2-Methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine: This compound has a chloro substituent at the 3-position and a hydroxy group at the 9-position.
4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate: This derivative has a carboxylate group at the 3-position and is used in various chemical applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-methyl-4-oxopyrido[1,2-a]pyrimidine-9-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-6-5-8(13)12-4-2-3-7(10(14)15)9(12)11-6/h2-5H,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVRHHMREUOGFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C=CC=C(C2=N1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40491812 |
Source


|
| Record name | 2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40491812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57073-56-0 |
Source


|
| Record name | 2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57073-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40491812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-Azabicyclo[3.3.1]nonan-3-ol](/img/structure/B1280003.png)
![2-(2-Bromoimidazo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B1280005.png)








